STAT3-SH2 Domain Binding: ortho-Methylbenzamide vs. para-Trifluoromethylbenzamide (MD77) Target Engagement
Compound MD77, the direct para-trifluoromethyl analog of the target compound, binds the STAT3-SH2 domain with an IC50 of 17.7 µM in a dose-dependent AlphaScreen assay [1]. The target compound (CAS 866237-88-9) replaces the para-CF3 with an ortho-CH3 on the benzamide ring. Although published IC50 data for the target compound are not yet available, the structural switch from a strongly electron-withdrawing para substituent to a weakly electron-donating ortho substituent is expected to alter hydrogen-bonding geometry and lipophilic complementarity within the SH2 phosphotyrosine pocket. In the broader 1,2,5-oxadiazole STAT3 inhibitor series, even minor benzamide modifications resulted in loss of direct STAT3 binding, underscoring the non-interchangeable nature of these analogs [1].
| Evidence Dimension | STAT3-SH2 domain binding (AlphaScreen assay) |
|---|---|
| Target Compound Data | Not published; para-CF3 replaced by ortho-CH3 |
| Comparator Or Baseline | MD77 (para-CF3 analog): IC50 = 17.7 µM |
| Quantified Difference | Qualitative: substitution pattern changes SH2 pocket interactions |
| Conditions | AlphaScreen-based assay; STAT3-SH2 domain |
Why This Matters
This comparison defines the precise structural features required for STAT3-SH2 engagement, allowing users to select the correct benzamide regioisomer for target-based screening campaigns.
- [1] Bicocca Open Archive. (2022). Biological and computational evaluation of an oxadiazole derivative (MD77) as a new lead for direct STAT3 inhibitors. https://boa.unimib.it/handle/10281/351952 View Source
